molecular formula C17H17FN4O3S2 B2674821 2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251632-81-1

2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Katalognummer: B2674821
CAS-Nummer: 1251632-81-1
Molekulargewicht: 408.47
InChI-Schlüssel: JWJFOLSXODKXSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (compound 13i, as per ) is a triazolopyridine sulfonamide derivative synthesized via General Procedure H, yielding a white solid with a melting point of 154–155°C . Its molecular formula is C₁₇H₁₇FN₄O₃S₂ (MW: 424.47 g/mol), and elemental analysis confirms close alignment between calculated and observed values for carbon, hydrogen, nitrogen, and sulfur content, indicating high purity . The compound features a 3-fluorobenzyl group at position 2 and a thiomorpholine sulfonamide moiety at position 6 of the triazolopyridine core.

Eigenschaften

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJFOLSXODKXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step typically involves the use of fluorobenzyl halides in the presence of a base.

    Attachment of the thiomorpholine sulfonyl group: This can be done through sulfonylation reactions using thiomorpholine and sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Benzyl Group Modifications

  • Halogen Effects: The fluorine atom in 13i (3-fluorophenyl) may enhance metabolic stability and lipophilicity compared to 13f (4-chlorophenyl) and BG12830 (3-bromophenyl).
  • Positional Isomerism : 13h (2-fluorobenzyl) exhibits a lower melting point (150–151°C) than 13i (154–155°C), suggesting altered crystal packing due to fluorine’s ortho-position .

Sulfonamide Group Variations

  • Thiomorpholine vs. This may improve solubility or target engagement in hydrophobic pockets .
  • Pyrrolidine in BG12830 : The smaller pyrrolidine ring (5-membered vs. 6-membered thiomorpholine) reduces conformational flexibility, which could limit binding to larger enzymatic active sites .

Pharmacological Context and Broader Analogs

Trazodone as a Triazolopyridine Derivative

Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one) shares the triazolopyridine core but features a piperazine-propyl side chain instead of a sulfonamide group . Clinically used as an antidepressant, trazodone highlights how substituent diversity in this scaffold can shift therapeutic applications—from antimalarial (13i ) to neuropharmacological agents .

Antimalarial Potential of Sulfonamide Derivatives

Thiomorpholine’s sulfur atoms might disrupt redox pathways in Plasmodium species, a hypothesis supported by prior studies on sulfur-containing antimalarials .

Biologische Aktivität

2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Weight408.47 g/mol
Molecular FormulaC17H17FN4O3S2
LogP1.9326
Polar Surface Area64.51 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the thiomorpholine and triazole moieties suggests potential inhibition of various kinases and enzymes involved in cellular signaling pathways.

Kinase Inhibition

Research indicates that compounds similar to this structure can act as kinase inhibitors. For instance, the compound may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. The inhibition mechanism generally involves binding to the ATP-binding site of the kinase, thereby blocking substrate phosphorylation and downstream signaling.

Pharmacological Effects

The pharmacological effects of 2-[(3-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have been evaluated in various studies:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values indicate significant potency in inhibiting cell proliferation.
    • A study reported that compounds with similar structures demonstrated selective inhibition against certain cancer types while sparing normal cells, suggesting a favorable therapeutic index.
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammatory markers in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A recent publication evaluated the anticancer effects of various triazolo-pyridine derivatives, including this compound. The study found that it significantly inhibited tumor growth in xenograft models and induced apoptosis in cancer cells through a caspase-dependent pathway .
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to controls . This suggests its potential utility in treating inflammatory disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.